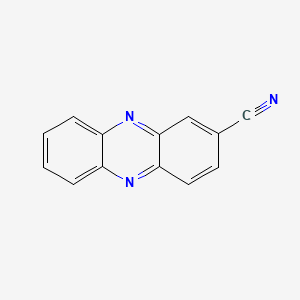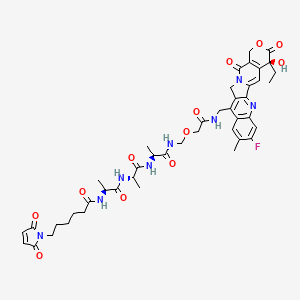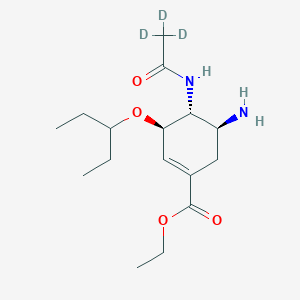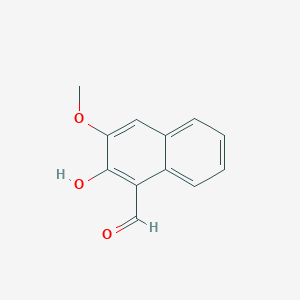![molecular formula C32H37KN2O8S2 B11929656 Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)
Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine5 carboxylic acid: is a water-soluble, far-red emitting fluorophore primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses . This compound is an alternative to Cy5, originally developed by GE Healthcare, and is known for its high photostability, aqueous solubility, and tolerance to a wide pH range .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions to introduce the sulfonic acid groups .
Industrial Production Methods: In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure the removal of any impurities .
化学反応の分析
Types of Reactions: Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Conjugation Reactions: The compound can be conjugated to biomolecules such as peptides, proteins, and oligonucleotides through amide bond formation.
Common Reagents and Conditions:
Reagents: Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides.
Major Products: The major products formed from these reactions are labeled biomolecules, which are used in various fluorescence-based assays and imaging techniques .
科学的研究の応用
Chemistry: Sulfo-Cyanine5 carboxylic acid is widely used in chemical research for the labeling of small molecules and polymers. Its high photostability and fluorescence properties make it an ideal choice for studying molecular interactions and dynamics .
Biology: In biological research, this compound is used for labeling proteins, peptides, and nucleic acids. It is commonly employed in techniques such as fluorescence microscopy, flow cytometry, and Western blotting to visualize and quantify biomolecules .
Medicine: Sulfo-Cyanine5 carboxylic acid is used in medical research for imaging and diagnostic applications. It is utilized in the development of fluorescent probes for detecting specific biomolecules and monitoring biological processes in real-time .
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and sensors for various analytical and diagnostic purposes. Its high sensitivity and specificity make it valuable for quality control and environmental monitoring .
作用機序
Mechanism: Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light at a longer wavelength, which can be detected and measured. This fluorescence is used to label and track biomolecules in various assays and imaging techniques .
Molecular Targets and Pathways: The primary molecular targets of Sulfo-Cyanine5 carboxylic acid are the biomolecules to which it is conjugated. The compound does not interact with specific biological pathways but serves as a fluorescent marker to visualize and quantify the presence and distribution of the labeled biomolecules .
類似化合物との比較
Cy5: The original cyanine dye developed by GE Healthcare, used for similar applications but with different spectral properties.
Sulfo-Cyanine3 carboxylic acid: Another sulfonated cyanine dye with different excitation and emission wavelengths.
BDP 564/570 carboxylic acid: A derivative of the BDP fluorophore with emission in the orange part of the spectrum.
Uniqueness: Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, aqueous solubility, and compatibility with a wide pH range. These properties make it particularly suitable for a variety of biological and chemical applications, providing reliable and consistent results in fluorescence-based assays .
特性
分子式 |
C32H37KN2O8S2 |
|---|---|
分子量 |
680.9 g/mol |
IUPAC名 |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChIキー |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)




![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)





